Cas no 7418-61-3 (Ethanaminium,N,N,N-trimethyl-2-oxo-)

Ethanaminium,N,N,N-trimethyl-2-oxo- structure
7418-61-3 structure
Product Name:Ethanaminium,N,N,N-trimethyl-2-oxo-
CAS-nummer:7418-61-3
MF:C5H12NO
MW:102.154881477356
CID:564018
PubChem ID:249
Update Time:2025-04-19

Ethanaminium,N,N,N-trimethyl-2-oxo- Chemische en fysische eigenschappen

Naam en identificatie

    • Ethanaminium,N,N,N-trimethyl-2-oxo-
    • BETAINE ALDEHYDE
    • trimethyl-(2-oxoethyl)ammonium
    • trimethyl(2-oxoethyl)azanium
    • BETAINE_ALDEHYDE
    • BTL
    • dimethylamino-acetaldehyde-methohydroxide
    • Dimethylaminoacetaldehyd-hydroxymethylat
    • Dimethylamino-acetaldehyd-methohydroxyd
    • Ethanaminium,N,N,N-trimethyl-2-oxo
    • NCGC00015151-04
    • CHEBI:15710
    • [Formylmethyl]Trimethyl-Ammonium, N,N,N-Trimethylammonium Acetaldehyde
    • AKOS015915257
    • N,N,N-trimethyl-2-oxoethanaminium
    • SCHEMBL94563
    • N,N,N-trimethyl-2-oxoethylammonium
    • Trimethyl(formylmethyl)ammonium
    • Betaine aldehyde, chloride salt
    • NS00073190
    • [FORMYLMETHYL]TRIMETHYL-AMMONIUM; N,N,N-TRIMETHYL AMMONIUM ACETALDEHYDE
    • Lopac-B-3650
    • betaine-aldehyde
    • NCGC00162083-01
    • (formylmethyl)trimethyl-Ammonium
    • bmse000070
    • DTXSID20225152
    • BDBM50557959
    • SXKNCCSPZDCRFD-UHFFFAOYSA-N
    • Lopac0_000182
    • 7418-61-3
    • DB04401
    • C00576
    • N,N,N-trimethyl-2-oxo Ethanaminium
    • Q10859645
    • Ammonium, (formylmethyl)trimethyl- (8CI)
    • NCGC00015151-02
    • DEI7V5X7RB
    • NCGC00015151-03
    • UNII-DEI7V5X7RB
    • Ethanaminium, N,N,N-trimethyl-2-oxo-
    • CHEMBL1231491
    • CCG-204277
    • AMMONIUM, (FORMYLMETHYL)TRIMETHYL-
    • NCGC00015151-01
    • Ethanaminium, N,N,N-trimethyl-2-oxo
    • glycine betaine aldehyde
    • N,N,N-trimethyl-2-oxo-Ethanaminium
    • (Formylmethyl)trimethylammonium
    • FT-0659193
    • Ethanaminium, N,N,N-trimethyl-2-oxo- (9CI)
    • Inchi: 1S/C5H12NO/c1-6(2,3)4-5-7/h5H,4H2,1-3H3/q+1
    • InChI-sleutel: SXKNCCSPZDCRFD-UHFFFAOYSA-N
    • LACHT: O=CC[N+](C)(C)C

Berekende eigenschappen

  • Exacte massa: 102.09200
  • Monoisotopische massa: 102.091889006g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 7
  • Aantal draaibare bindingen: 2
  • Complexiteit: 63
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -0.2
  • Topologisch pooloppervlak: 17.1Ų

Experimentele eigenschappen

  • PSA: 17.07000
  • LogboekP: -0.10850
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